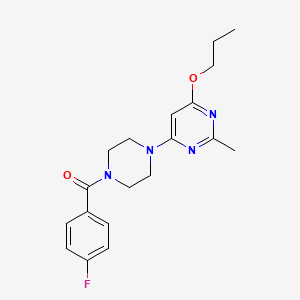

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone , often referred to as FPMINT , is a chemical compound with a complex structure. It combines a fluorophenyl group, a piperazine ring, and a pyrimidine moiety. FPMINT has garnered interest due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of FPMINT involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic details for FPMINT, it’s essential to explore literature sources to understand the synthetic pathways and conditions involved.

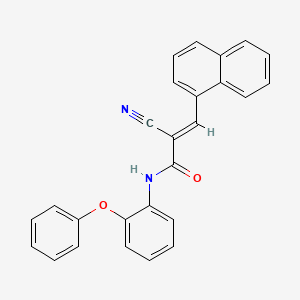

Molecular Structure Analysis

FPMINT’s molecular structure comprises the following components:

- Fluorophenyl Group : The fluorine-substituted phenyl ring provides aromaticity and contributes to the compound’s overall properties.

- Piperazine Ring : The piperazine moiety is a cyclic amine, often associated with pharmacological activity.

- Pyrimidine Moiety : The presence of the pyrimidine ring suggests potential interactions with nucleoside transporters or other cellular targets.

Chemical Reactions Analysis

FPMINT may undergo various chemical reactions, such as:

- Substitution Reactions : The fluorine atom in the phenyl ring could participate in substitution reactions.

- Amidation Reactions : The piperazine nitrogen may react with carbonyl compounds to form amides.

- Ring-Opening Reactions : The piperazine ring could open under specific conditions.

Physical And Chemical Properties Analysis

- Solubility : Investigate FPMINT’s solubility in various solvents.

- Melting Point : Determine the compound’s melting point.

- Stability : Assess its stability under different conditions (e.g., temperature, pH).

Scientific Research Applications

Analytical Techniques and Drug Degradation Products

- Analysis of Flunarizine and Degradation Products : A study detailed the separation and analysis of flunarizine (a compound with a similar complex structure, involving fluorophenyl and piperazine components) and its degradation products using micellar liquid chromatography and microemulsion liquid chromatography, highlighting the importance of analytical chemistry in pharmaceutical quality control (El-Sherbiny et al., 2005).

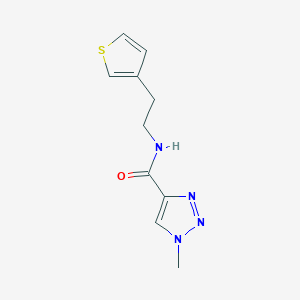

Synthesis and Biological Activity

- Triazole Analogues of Piperazine : Research into novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, which are structurally related, demonstrated significant antibacterial activity, suggesting potential for development into new antimicrobial agents (Nagaraj et al., 2018).

Drug Synthesis and Potential Therapeutic Applications

- Antimigraine Drug Synthesis : The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, a compound structurally related to the query compound, showcases the process of developing new therapeutic agents for specific health conditions like migraines (Narsaiah & Kumar, 2010).

Novel Derivatives for Receptor Activity

- Selective 5-HT1A Receptor Agonists : A study on novel derivatives that improve oral bioavailability for 5-HT1A receptor agonists, which are relevant for treating conditions such as depression, highlights the ongoing research into improving drug efficacy and patient outcomes (Vacher et al., 1999).

Safety And Hazards

- Toxicity : Evaluate FPMINT’s toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Follow standard laboratory safety protocols when working with FPMINT.

Future Directions

- Structure-Activity Relationship (SAR) : Explore analogues of FPMINT to optimize its pharmacological properties.

- In Vivo Studies : Investigate FPMINT’s efficacy and safety in animal models.

- Clinical Trials : If promising, consider clinical trials to assess its therapeutic potential.

properties

IUPAC Name |

(4-fluorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXQOXXXQEKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)

![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)

![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)